

1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride: Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
CAS No.:	1909316-37-5
Cat. No.:	B3380372

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Executive Summary

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride (3,4,5-TCPP HCl) is a specialized phenylpiperazine derivative characterized by a highly lipophilic, electron-deficient aromatic ring. As a structural analog of the well-known serotonin probe m-chlorophenylpiperazine (mCPP), this compound serves as a critical scaffold in the development of serotonin (5-HT) receptor ligands and antifungal agents. Its unique 3,4,5-trichloro substitution pattern imparts significant metabolic stability and alters the physicochemical profile compared to its mono- and di-substituted homologs, making it a valuable tool for probing hydrophobic pockets within G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of 3,4,5-TCPP HCl, covering its chemical identity, validated synthesis protocols, biological applications, and safety standards.

Chemical Identity & Properties

The identification of 1-(3,4,5-Trichlorophenyl)piperazine relies on the distinction between its free base and hydrochloride salt forms. While the free base is the primary CAS-indexed entity, the hydrochloride salt is the preferred form for biological handling due to improved water solubility and stability.

Nomenclature and Identifiers

Identifier	Detail
Chemical Name	1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
Common Abbreviations	3,4,5-TCPP HCl; 3,4,5-Trichloro-PP
CAS Number (Free Base)	67305-64-0 [1]
CAS Number (HCl Salt)	Not formally assigned in major public registries; refer as HCl salt of 67305-64-0
Molecular Formula	C ₁₀ H ₁₁ Cl ₃ N ₂ [1] · xHCl (typically monohydrochloride: C ₁₀ H ₁₂ Cl ₄ N ₂)
Molecular Weight	265.57 g/mol (Free Base); ~302.03 g/mol (Mono-HCl)
SMILES (Free Base)	<chem>Clc1c(Cl)c(Cl)cc(N2CCNCC2)c1</chem>

Physicochemical Profile[1][2][3]

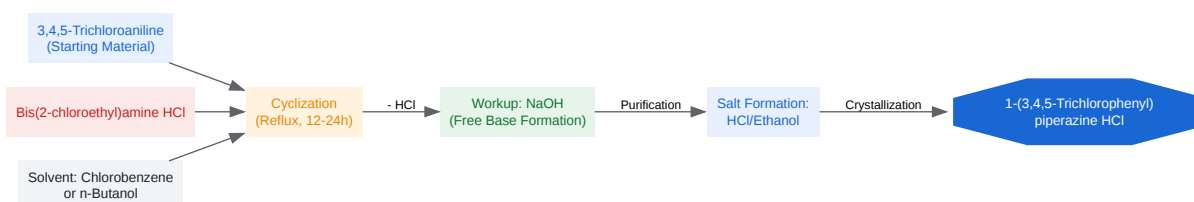
Property	Value / Description
Appearance	Off-white to pale beige crystalline solid
Solubility (HCl Salt)	Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
LogP (Predicted)	~3.8 (Free Base) – High lipophilicity due to trichloro- motif
pKa (Predicted)	~8.9 (Piperazine secondary amine)
Melting Point	>220°C (Decomposition typical for HCl salts)

Synthesis & Manufacturing Protocol

The synthesis of 3,4,5-TCPPP HCl follows a nucleophilic aromatic substitution-cyclization strategy. This method is preferred over palladium-catalyzed Buchwald-Hartwig couplings for this specific substrate due to the high reactivity of the aniline precursor and cost-efficiency.

Reaction Scheme

The core workflow involves the condensation of 3,4,5-trichloroaniline with bis(2-chloroethyl)amine hydrochloride.



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Figure 1: Synthetic pathway for 1-(3,4,5-Trichlorophenyl)piperazine HCl via cyclization.

Step-by-Step Protocol

Reagents:

- 3,4,5-Trichloroaniline (1.0 eq)
- Bis(2-chloroethyl)amine hydrochloride (1.1 eq)
- Solvent: Diglyme or Chlorobenzene (High boiling point required)
- Base: Anhydrous K_2CO_3 (Optional, to scavenge acid if not using fusion method)

Procedure:

- **Charging:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4,5-trichloroaniline in the chosen solvent (e.g., chlorobenzene).
- **Addition:** Add bis(2-chloroethyl)amine hydrochloride. If performing a neat fusion (solvent-free), mix the solids thoroughly.
- **Cyclization:** Heat the mixture to reflux (approx. 130–150°C) for 18–24 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.
 - **Critical Control Point:** Monitor by TLC or HPLC. The trichloro-substitution deactivates the aniline ring, potentially requiring longer reaction times than mono-substituted analogs.
- **Workup:** Cool the reaction mixture. If a solvent was used, evaporate under reduced pressure.[2] Basify the residue with 10% NaOH solution to pH >10 to liberate the free base.
- **Extraction:** Extract the free base into Dichloromethane (DCM) or Ethyl Acetate. Wash with brine and dry over Na₂SO₄.
- **Salt Formation:** Dissolve the crude free base in minimal ethanol. Slowly add concentrated HCl (or HCl in dioxane) with stirring at 0°C.
- **Crystallization:** The hydrochloride salt will precipitate. Filter the solid and wash with cold ether to remove unreacted aniline. Recrystallize from Ethanol/Water for high purity (>98%).

Biological Applications & Pharmacophore[5][6][7][8] [9]

The 1-aryl piperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for serotonergic targets. The 3,4,5-trichloro motif serves as a bioisostere for other lipophilic groups (e.g., trifluoromethyl), enhancing membrane permeability and receptor hydrophobic interactions.

Serotonin (5-HT) Receptor Ligand

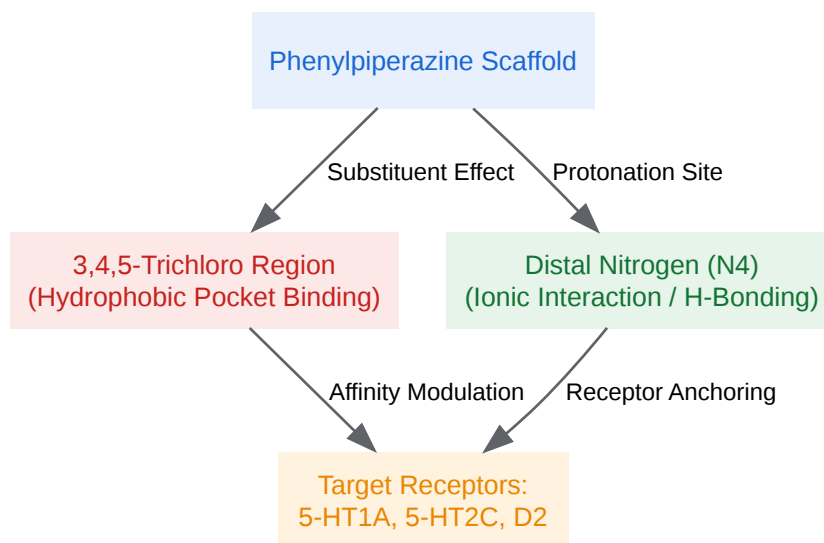
Like its analog mCPP (1-(3-chlorophenyl)piperazine), 3,4,5-TCPP is investigated for activity at 5-HT receptors.

- Mechanism: Phenylpiperazines typically act as non-selective agonists or antagonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors [2].
- SAR Insight: The addition of chlorine atoms at positions 3, 4, and 5 increases the bulk and lipophilicity of the phenyl ring. This often shifts selectivity profiles, potentially favoring 5-HT2 subtypes or enhancing affinity for the serotonin transporter (SERT) [3].

Drug Development Intermediate

This compound is a key intermediate for:

- Antifungals: Azole antifungals often incorporate piperazine linkers to improve pharmacokinetic profiles.
- Antipsychotics: Atypical antipsychotics (e.g., aripiprazole analogs) utilize substituted phenylpiperazines to modulate dopamine/serotonin balance.



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Figure 2: Pharmacophoric mapping of 3,4,5-TCPP interactions with GPCR targets.[1]

Analytical Characterization

To validate the identity of synthesized 3,4,5-TCPP HCl, the following analytical signals are expected:

- ^1H NMR (DMSO- d_6):
 - δ 3.20–3.40 ppm (Broad m, 8H, Piperazine CH_2).
 - δ 7.20–7.50 ppm (s, 2H, Aromatic H at positions 2,6). Note: The symmetry of the 3,4,5-substitution results in a simplified aromatic region (singlet).
 - δ 9.00+ ppm (Broad s, NH_2^+ , Exchangeable).
- Mass Spectrometry (ESI+):
 - Major peak at m/z 265/267/269 (Characteristic chlorine isotope pattern for Cl_3).
- HPLC Purity:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (+0.1% TFA).
 - Retention Time: Expected to be longer than mCPP due to increased lipophilicity.

Safety & Handling (SDS Highlights)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed (Category 4).
- Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
- Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust masks (N95) are recommended if handling the dry powder salt.

- Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) if possible.

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- To cite this document: BenchChem. [1-(3,4,5-Trichlorophenyl)piperazine Hydrochloride: Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3380372/docs#1-3-4-5-trichlorophenyl-piperazine-hydrochloride-technical-guide>]

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